molecular formula C11H20N2O2 B1400655 Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate CAS No. 286946-98-3

Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B1400655
CAS No.: 286946-98-3
M. Wt: 212.29 g/mol
InChI Key: XRDBVKRCVDIYCZ-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate: is a bicyclic compound with a tert-butyl ester functional group. It is known for its unique structure, which includes a diazabicyclo octane core. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate typically involves the reaction of a suitable diazabicyclo octane derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The diazabicyclo octane core is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate is unique due to its specific diazabicyclo octane core and tert-butyl ester group, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-9(13)7-12-8/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDBVKRCVDIYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 3
Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 4
Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 6
Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate

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